molecular formula C36H48N6O6S B12363974 E3 Ligase Ligand-linker Conjugate 63

E3 Ligase Ligand-linker Conjugate 63

Cat. No.: B12363974
M. Wt: 692.9 g/mol
InChI Key: QBGJLTKXIGOKLG-QERCTFSXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 63 involves several steps, starting with the preparation of the ligand for the E3 ubiquitin ligase. This ligand is then conjugated with a linker molecule. The synthetic routes typically involve organic synthesis techniques such as amide bond formation, esterification, and click chemistry . Reaction conditions often include the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 63 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific transformation but often involve controlled temperature, pH, and solvent systems .

Major Products Formed

The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that enhance or alter its biological activity .

Mechanism of Action

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 63 is unique in its ability to form highly specific ternary complexes, leading to efficient target protein degradation. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which confer unique properties and applications .

Properties

Molecular Formula

C36H48N6O6S

Molecular Weight

692.9 g/mol

IUPAC Name

tert-butyl 2-[5-[1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C36H48N6O6S/c1-22(2)30(28-16-29(39-48-28)41-19-36(20-41)11-13-40(14-12-36)34(46)47-35(4,5)6)33(45)42-18-26(43)15-27(42)32(44)37-17-24-7-9-25(10-8-24)31-23(3)38-21-49-31/h7-10,16,21-22,26-27,30,43H,11-15,17-20H2,1-6H3,(H,37,44)/t26-,27+,30?/m1/s1

InChI Key

QBGJLTKXIGOKLG-QERCTFSXSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(C4=CC(=NO4)N5CC6(C5)CCN(CC6)C(=O)OC(C)(C)C)C(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CC6(C5)CCN(CC6)C(=O)OC(C)(C)C)C(C)C)O

Origin of Product

United States

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